molecular formula C10H10F3NO B1321560 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline CAS No. 199678-30-3

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1321560
CAS No.: 199678-30-3
M. Wt: 217.19 g/mol
InChI Key: YPMOCMPUZNOIHK-UHFFFAOYSA-N
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Description

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered interest in various fields of scientific research due to its unique structural and electronic properties. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can significantly influence the biological activity and stability of the compound. This compound is part of the broader class of trifluoromethoxylated heterocycles, which are valuable in medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

Mechanism of Action

While the specific mechanism of action for 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is not found in the search results, it’s known that trifluoromethoxy compounds have received increasing attention due to their distinctive properties such as good metabolic stability, appropriate lipophilicity and special electrical properties .

Safety and Hazards

While the specific safety data sheet for 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline was not found, it’s important to handle all chemical compounds with care, following safety guidelines and using appropriate personal protective equipment .

Future Directions

The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . This suggests that there is ongoing research in this field, and we can expect more advancements and applications of trifluoromethoxy compounds in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of a suitable precursor, such as a halogenated tetrahydroisoquinoline, using reagents like trifluoromethoxylating agents under mild conditions

Industrial Production Methods

Industrial production of this compound may involve scalable and operationally simple protocols that ensure high yields and purity. Techniques such as continuous flow synthesis can be employed to enhance the efficiency and safety of the production process . The use of advanced trifluoromethoxylation reagents and optimized reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions are typically tailored to preserve the integrity of the trifluoromethoxy group while achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxylated heterocycles, such as trifluoromethoxy-substituted pyridines and quinolines . These compounds share the trifluoromethoxy group’s unique properties but differ in their core structures and specific applications.

Uniqueness

What sets 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline apart is its tetrahydroisoquinoline core, which provides a distinct scaffold for further functionalization and application. Its combination of the trifluoromethoxy group with the tetrahydroisoquinoline structure offers unique opportunities for developing new materials, drugs, and agrochemicals with enhanced properties .

Properties

IUPAC Name

7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMOCMPUZNOIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622679
Record name 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199678-30-3
Record name 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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